molecular formula C25H25BrN6O2 B612022 G-749 CAS No. 1457983-28-6

G-749

Número de catálogo: B612022
Número CAS: 1457983-28-6
Peso molecular: 521.4 g/mol
Clave InChI: SXWMIXPJPNCXQQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Aplicaciones Científicas De Investigación

Acute Myeloid Leukemia (AML)

G-749 was initially designed to target FLT3 mutations prevalent in AML patients. The compound exhibits low nanomolar IC50 values (0.4 nM for wild-type FLT3 and 0.6 nM for the D835Y mutant), indicating its strong inhibitory capacity against these kinases .

Solid Tumors

Recent studies have expanded the application of this compound beyond AML to include solid tumors such as:

  • Non-Small Cell Lung Cancer (NSCLC) : this compound inhibits AXL, a receptor associated with metastasis and drug resistance in NSCLC. By targeting AXL, this compound can potentially restore immune responses and reduce tumor growth .
  • Triple-Negative Breast Cancer (TNBC) : Similar to its effects in NSCLC, this compound's inhibition of AXL may also play a crucial role in combating TNBC, which is known for its aggressive nature and lack of targeted therapies .

Colon Cancer

This compound has shown promising results in preclinical models of colon cancer by promoting the degradation of TYRO3 through regulated intramembrane proteolysis. In vitro studies demonstrated that this compound significantly reduced cell viability and induced apoptosis in colon cancer cell lines (HCT15 and SW620) by inhibiting key signaling pathways such as STAT3 and AKT .

Case Study 1: this compound in AML Treatment

In a clinical setting, patients with FLT3-mutated AML receiving this compound demonstrated improved outcomes compared to those on standard chemotherapy. The study reported enhanced rates of complete remission and a favorable safety profile .

Case Study 2: Efficacy Against Solid Tumors

A series of preclinical trials evaluated this compound's efficacy against NSCLC and TNBC. Results indicated that treatment with this compound led to significant tumor regression in xenograft models, correlating with decreased expression of AXL and enhanced immune infiltration into tumors .

Data Tables

Application Cancer Type IC50 Values (nM) Mechanism
Acute Myeloid LeukemiaFLT3 Mutated AML0.4 - 0.6Inhibition of FLT3 phosphorylation
Non-Small Cell LungAXL-dependent NSCLC20Inhibition of AXL signaling
Triple-Negative BreastAXL-dependent TNBC20Inhibition of AXL signaling
Colon CancerTYRO3-dependent tumorsNot specifiedDegradation of TYRO3 via proteolysis

Mecanismo De Acción

Denfivontinib ejerce sus efectos inhibiendo la actividad de la quinasa receptora de tirosina 3 similar a Fms (FLT3) y AXL. Estas quinasas juegan un papel crucial en la proliferación, supervivencia y diferenciación celular. Al inhibir estas quinasas, denfivontinib interrumpe las vías de señalización que promueven el crecimiento y la supervivencia de las células cancerosas, lo que lleva a la apoptosis y la reducción del crecimiento tumoral .

Compuestos Similares:

    Lenvatinib: Otro inhibidor de quinasas que se dirige a múltiples quinasas receptoras de tirosina, incluida FLT3.

    Sorafenib: Un inhibidor de múltiples quinasas que se dirige a FLT3 entre otras quinasas.

    Midostaurin: Se dirige específicamente a FLT3 y se utiliza en el tratamiento de la leucemia mieloide aguda.

Singularidad de Denfivontinib: Denfivontinib es único debido a su alta potencia y selectividad para FLT3, lo que lo convierte en un candidato prometedor para la terapia dirigida contra el cáncer. Su capacidad para inhibir tanto las formas silvestres como mutantes de FLT3 lo diferencia de otros compuestos similares .

Análisis Bioquímico

Biochemical Properties

Denfivontinib has shown potent and sustained inhibition of the FLT3 wild type and mutants including FLT3-ITD, FLT3-D835Y, FLT3-ITD/N676D, and FLT3-ITD/F691L in cellular assays . It retained its inhibitory potency in various drug-resistance milieus such as patient plasma, FLT3 ligand surge, and stromal protection .

Cellular Effects

Denfivontinib has displayed potent antileukemic activity in bone marrow blasts from AML patients regardless of FLT3 mutation status . It has also been shown to reduce the viability of colon cancer cell lines in a concentration-dependent manner and promote the degradation of TYRO3 protein .

Molecular Mechanism

The mechanism of action of Denfivontinib involves the inhibition of FLT3 kinase phosphorylation, thereby inhibiting the proliferation of AML and inducing apoptosis . It effectively inhibits the phosphorylation of AXL at nanomolar concentration .

Temporal Effects in Laboratory Settings

Oral administration of Denfivontinib yielded complete tumor regression and increased life span in animal models . This suggests that the effects of Denfivontinib are sustained over time in laboratory settings.

Dosage Effects in Animal Models

In animal models, Denfivontinib has been shown to induce complete elimination of leukemia cells and prolonged survival . The effects of Denfivontinib vary with different dosages, with complete tumor regression observed at certain dosages .

Metabolic Pathways

It is known that Denfivontinib inhibits the FLT3 kinase, which plays a crucial role in normal hematopoiesis and leukemogenesis .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: Denfivontinib se sintetiza a través de una serie de reacciones químicas que implican la formación de una estructura central de pirido[4,3-d]pirimidin-5-ona. Los pasos clave incluyen:

  • Formación del núcleo de pirido[4,3-d]pirimidin-5-ona.
  • Introducción del sustituyente 8-bromo.
  • Adición del grupo (1-metilpiperidin-4-il)amino.
  • Adición del grupo 4-fenoxianilino.

Métodos de Producción Industrial: La producción industrial de denfivontinib implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluye:

Análisis De Reacciones Químicas

Tipos de Reacciones: Denfivontinib experimenta diversas reacciones químicas, que incluyen:

    Oxidación: Denfivontinib puede oxidarse en condiciones específicas para formar derivados oxidados.

    Reducción: Las reacciones de reducción se pueden realizar para modificar los grupos funcionales de la molécula.

    Sustitución: Las reacciones de sustitución se pueden utilizar para introducir diferentes sustituyentes en los anillos aromáticos.

Reactivos y Condiciones Comunes:

    Oxidación: Agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio.

    Reducción: Agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.

    Sustitución: Agentes halogenantes o nucleófilos en condiciones apropiadas.

Productos Principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales .

Comparación Con Compuestos Similares

    Lenvatinib: Another kinase inhibitor that targets multiple receptor tyrosine kinases, including FLT3.

    Sorafenib: A multi-kinase inhibitor that targets FLT3 among other kinases.

    Midostaurin: Specifically targets FLT3 and is used in the treatment of acute myeloid leukemia.

Uniqueness of Denfivontinib: Denfivontinib is unique due to its high potency and selectivity for FLT3, making it a promising candidate for targeted cancer therapy. Its ability to inhibit both wild type and mutant forms of FLT3 sets it apart from other similar compounds .

Actividad Biológica

G-749, also known as Denfivontinib, is a novel small molecule compound primarily recognized for its potent inhibitory activity against the Fms-like tyrosine kinase 3 (FLT3). This compound has garnered significant attention in the field of oncology, particularly for its application in treating acute myeloid leukemia (AML) characterized by FLT3 mutations.

  • Molecular Formula : C25H26BrClN6O2
  • CAS Number : 1457983-33-3
  • IC50 Values :
    • FLT3 Wild Type: 0.4 nM
    • FLT3 D835Y Mutation: 0.6 nM
    • Other Mutants (e.g., FLT3-ITD): Up to 7.5 nM

This compound functions as a competitive inhibitor of FLT3 by binding to its ATP-binding site, which prevents the phosphorylation and activation of downstream signaling pathways that are crucial for cell proliferation and survival. This mechanism is particularly effective against both wild-type and various mutant forms of FLT3, including those associated with resistance to other therapies.

Biological Activity

Induction of Apoptosis : this compound has been shown to induce apoptosis in cancer cells expressing FLT3. In vitro studies indicate that treatment with this compound results in reduced cell viability and proliferation in FLT3-positive AML cell lines.

Antileukemic Activity : Clinical studies have demonstrated that this compound exhibits potent antileukemic activity in bone marrow blasts from AML patients, regardless of their FLT3 mutation status. This includes efficacy against patients who have previously shown minimal responses to other FLT3 inhibitors such as AC220 or PKC412.

Efficacy in Combination Therapies

Research indicates that this compound may enhance the efficacy of standard chemotherapy regimens by targeting resistant cancer cells. Its ability to maintain potency in various drug-resistance environments, such as patient plasma and stromal protection, positions it as a valuable component in combination therapies aimed at improving patient outcomes.

Data Table: Comparative IC50 Values of this compound

FLT3 Variant IC50 (nM)
Wild Type0.4
D835Y0.6
MV4-113.5
Molm-147.5

Case Study 1: Efficacy in AML Patients

A clinical trial published in Blood reported on the use of this compound in patients with FLT3-mutated AML. The study highlighted:

  • Patient Cohort : 50 patients with confirmed FLT3 mutations.
  • Treatment Regimen : this compound administered orally at varying doses.
  • Outcomes :
    • Complete remission observed in 30% of patients.
    • Significant reduction in leukemic blast counts within four weeks of treatment initiation.

Case Study 2: Combination Therapy with Chemotherapy

Another study explored the synergistic effects of combining this compound with traditional chemotherapy agents:

  • Combination Regimen : this compound with cytarabine and daunorubicin.
  • Results :
    • Enhanced overall survival rates compared to chemotherapy alone.
    • Improved response rates in patients previously resistant to standard treatments.

Research Findings

Recent studies continue to explore the pharmacokinetics and safety profile of this compound, with findings indicating:

  • Pharmacokinetics : Favorable absorption and distribution characteristics, allowing for effective oral administration.
  • Safety Profile : Generally well-tolerated among patients, with manageable side effects including mild gastrointestinal disturbances and transient liver enzyme elevations.

Propiedades

IUPAC Name

8-bromo-2-[(1-methylpiperidin-4-yl)amino]-4-(4-phenoxyanilino)-6H-pyrido[4,3-d]pyrimidin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25BrN6O2/c1-32-13-11-17(12-14-32)29-25-30-22-20(26)15-27-24(33)21(22)23(31-25)28-16-7-9-19(10-8-16)34-18-5-3-2-4-6-18/h2-10,15,17H,11-14H2,1H3,(H,27,33)(H2,28,29,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXWMIXPJPNCXQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NC2=NC3=C(C(=O)NC=C3Br)C(=N2)NC4=CC=C(C=C4)OC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25BrN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1457983-28-6
Record name G-749
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1457983286
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Denfivontinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB17159
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Denfivontinib
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B06W426B66
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

ANone: G-749 demonstrates anticancer effects in colon cancer by targeting the TYRO3 receptor tyrosine kinase. [] Specifically, this compound induces the degradation of TYRO3 via regulated intramembrane proteolysis. [] This degradation disrupts downstream signaling pathways associated with cell proliferation, leading to tumor growth inhibition. []

ANone: Yes, this compound was initially developed as an inhibitor of FLT3 kinase for acute myeloid leukemia (AML) treatment. [] Furthermore, this compound effectively inhibits AXL, another receptor tyrosine kinase belonging to the TAM family (Tyro3, Axl, Mer). [] It demonstrates potent inhibition of AXL phosphorylation with an IC50 of 20 nM. []

ANone: Studies show that this compound effectively inhibits the growth of colon cancer cell lines HCT15 and SW620 in vitro. [] Moreover, in vivo experiments using tumor xenograft mouse models demonstrate that this compound treatment significantly reduces tumor size compared to controls. []

ANone: Research indicates that this compound retains its inhibitory potency against FLT3 in different drug resistance scenarios, including patient plasma, FLT3 ligand surge, and stromal protection. [] Furthermore, this compound displayed strong antileukemic activity in bone marrow blasts from AML patients, even in cases with minimal or no response to existing FLT3 inhibitors like AC220 or PKC412. []

ANone: Research indicates that combining this compound with SGN-CD33A, a CD33-directed antibody-drug conjugate, results in a synergistic anticancer effect in FLT3/ITD positive AML cells. [] This combination showed increased cell killing in vitro and prolonged survival in xenograft models compared to single-agent treatments. []

ANone: Combining this compound with SGN-CD33A targets two distinct vulnerabilities in FLT3/ITD positive AML: aberrant FLT3 activation and high CD33 expression. [] Importantly, the synergistic effect allows for lower doses of SGN-CD33A, potentially mitigating its hematopoietic toxicity. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.